molecular formula C8H13N3 B2558709 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine CAS No. 1278520-33-4

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine

Cat. No.: B2558709
CAS No.: 1278520-33-4
M. Wt: 151.213
InChI Key: SUDZFHQRNUKXPP-SFYZADRCSA-N
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Description

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is a versatile chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.213 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves using environmentally friendly methods in chemical organic synthesis, such as ionic liquids and N-heterocyclic carbenes.

Chemical Reactions Analysis

Types of Reactions

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to imidazole derivatives.

    Reduction: Formation of reduced imidazole compounds.

    Substitution: Introduction of different substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, chloro-2-propanone for substitution, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions are substituted imidazoles, which have diverse biological and pharmacological activities .

Scientific Research Applications

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, and other techniques.

    Biology: Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, and other properties.

    Medicine: Development of various drugs with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors.

    Industry: Used as ionic liquids and N-heterocyclic carbenes in environmentally friendly chemical organic synthesis.

Mechanism of Action

The mechanism of action of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine involves its interaction with molecular targets and pathways. Imidazole derivatives are known to act as enzyme inhibitors, affecting various biological pathways. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-1-ylcyclopentane-1beta-amine: Similar structure but different stereochemistry.

    2beta-(1H-Imidazole-1-yl)cyclohexane-1beta-amine: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    2beta-(1H-Imidazole-1-yl)cyclopentane-1alpha-amine: Similar structure but different stereochemistry.

Uniqueness

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is unique due to its specific stereochemistry and the presence of both an imidazole ring and a cyclopentane ring. This unique structure contributes to its diverse biological and pharmacological activities.

Properties

IUPAC Name

(1R,2S)-2-imidazol-1-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDZFHQRNUKXPP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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